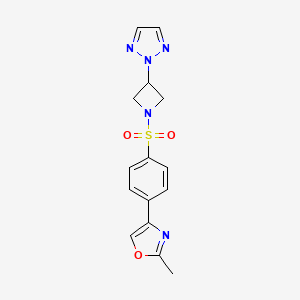
N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(2-Methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is an organic compound with notable applications and intriguing chemical properties. Its complex structure suggests it is synthesized for specialized uses in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide can be achieved through multi-step organic synthesis. This process typically involves:
Formation of the 1,2,4-triazole ring: Using hydrazine and thiourea in a cyclization reaction.
Attachment of the propylthio group: Through nucleophilic substitution reactions.
Introduction of the 2-methoxyphenyl group: Using Friedel-Crafts alkylation or acylation.
Attachment of the 3-methylbenzamide: Through an amide coupling reaction using carbodiimide reagents.
Industrial Production Methods
For industrial-scale production, the synthetic routes are adapted to maximize yield and purity while minimizing cost and environmental impact. The exact methodologies depend on the availability of starting materials and the required production scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Oxidative cleavage or functional group transformations.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be used to reduce the compound's specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Addition and Elimination: Addition reactions to form new bonds, and elimination reactions to remove specific groups.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents such as LiAlH4.
Substitution: Halogenated compounds and organometallic reagents are typically used.
Catalysts and Solvents: Catalysts like palladium or platinum, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Depending on the reaction conditions, N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide can form a variety of products through transformations of its functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Structural Studies: Used to study triazole derivatives and their chemical properties.
Biology
Enzyme Inhibition: Possible applications in studying enzyme inhibitors due to its complex structure.
Binding Studies: Examining interactions with proteins and nucleic acids.
Medicine
Pharmacological Research: Investigated for potential therapeutic properties.
Drug Development: Structural analogs used in the design of new pharmacologically active compounds.
Industry
Material Science: Used in the synthesis of materials with specific properties.
Agricultural Chemistry: Potential use in developing agrochemicals.
Mecanismo De Acción
The exact mechanism by which N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide exerts its effects depends on its application:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins.
Pathways Involved: May influence biochemical pathways through binding interactions or inhibition.
Comparación Con Compuestos Similares
Comparison with Other Triazoles
Similar compounds include other 1,2,4-triazole derivatives with varying functional groups, such as:
N-Phenyl-1,2,4-triazole
N-Benzyl-1,2,4-triazole
Unique Features
The presence of the 2-methoxyphenyl and propylthio groups, along with the 3-methylbenzamide moiety, distinguishes it from other triazoles, giving it unique chemical and biological properties.
List of Similar Compounds
1,2,4-Triazole
5-(Propylthio)-1,2,4-triazole
N-(2-Methoxyphenyl)-1,2,4-triazole
This compound serves as a fascinating subject for ongoing research and development across multiple scientific disciplines.
Propiedades
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-12-28-21-24-23-19(25(21)17-10-5-6-11-18(17)27-3)14-22-20(26)16-9-7-8-15(2)13-16/h5-11,13H,4,12,14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLJPFFYBWUYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)

![2-bromo-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2932272.png)

![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)




![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)
![2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2932286.png)
![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)
![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)
